molecular formula C18H18F2N4O2S B2384687 1-(3,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034633-06-0

1-(3,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No. B2384687
CAS RN: 2034633-06-0
M. Wt: 392.42
InChI Key: UUJJSZJFIFGMOQ-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Supramolecular Structures

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, benzenesulfonamide, and toluenesulfonamide reveal insights into their structural similarities and differences. These compounds demonstrate varying N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and hydrogen bonding patterns, affecting their molecular conformations and interactions. Such structural variations are crucial for understanding the compound's potential interactions and applications in scientific research (Jacobs et al., 2013).

Synthesis and Molecular Conformations

The synthesis and analysis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines offer insights into the compound's molecular conformations and hydrogen bonding. These studies contribute to our understanding of the compound's chemical behavior and potential for forming specific molecular architectures, which could be relevant for developing new materials or chemical sensors (Sagar et al., 2017).

Practical Synthesis for Chronic Renal Disease Agents

A practical synthesis approach for related compounds demonstrates their potential application in the treatment of chronic renal diseases. This synthesis process highlights the compound's relevance in pharmaceutical research, particularly in developing treatments for chronic conditions (Ikemoto et al., 2000).

Transfer Hydrogenation Using Precatalysts

Research into base-free transfer hydrogenation using Cp*Ir(pyridinesulfonamide)Cl precatalysts with related compounds explores their potential applications in catalysis. Such studies are crucial for developing new catalytic processes that are more environmentally friendly and efficient (Ruff et al., 2016).

properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2S/c1-13-8-18(15-2-4-21-5-3-15)23-24(13)7-6-22-27(25,26)12-14-9-16(19)11-17(20)10-14/h2-5,8-11,22H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJJSZJFIFGMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)CC2=CC(=CC(=C2)F)F)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

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